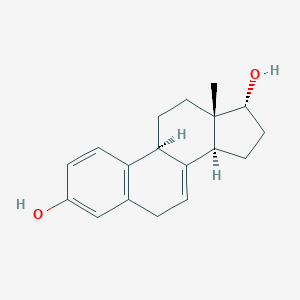

Estra-1,3,5(10),7-tetraene-3,17alpha-diol

Description

Properties

IUPAC Name |

(9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMJANWPUQQTA-SPUZQDLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873788 | |

| Record name | alpha-Dihydroequilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-55-8 | |

| Record name | α-Dihydroequilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroequilin 17alpha-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Dihydroequilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10),7-tetraene-3,17α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DIHYDROEQUILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P73794OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Estra-1,3,5(10),7-tetraene-3,17α-diol: Chemical Properties, Structure, and Biological Significance

This technical guide provides a comprehensive overview of Estra-1,3,5(10),7-tetraene-3,17α-diol, a significant equine estrogen. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and structural properties, and exploring its biological relevance and metabolic pathways.

Introduction

Estra-1,3,5(10),7-tetraene-3,17α-diol is a naturally occurring steroidal estrogen found in pregnant mares. It is a metabolite of equilin, a major component of conjugated equine estrogens (CEEs), which have been used in hormone replacement therapy.[1] The unique structural feature of this molecule is the presence of a double bond in the B-ring of the steroid nucleus, specifically between carbons 7 and 8. This unsaturation distinguishes it from the endogenous human estrogens like estradiol. The stereochemistry of the hydroxyl group at the C17 position, designated as alpha (α), is another critical determinant of its biological activity. This guide will delve into the nuanced chemical properties and the intriguing biological profile of this specific estrogen.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C18H22O2 | Inferred from structure |

| Molecular Weight | 270.37 g/mol | Inferred from structure |

| IUPAC Name | (17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [2] |

| Stereochemistry at C17 | 17α-hydroxyl | [3] |

| Key Structural Features | Aromatic A-ring, C7-C8 double bond, 3-hydroxyl, 17α-hydroxyl | [4] |

Note: Some properties are based on the closely related compound Estra-1,3,5(10)-triene-3,17α-diol due to a lack of direct data for the tetraene variant.

Potential Synthetic Pathways

The synthesis of Estra-1,3,5(10),7-tetraene-3,17α-diol is not commonly detailed in standard chemical literature, as it is primarily a metabolite. However, its synthesis can be envisioned through the reduction of equilin. Equilin, which possesses a ketone at the C17 position, can be stereoselectively reduced to yield the 17α-hydroxyl group.[4] The introduction of the C7-C8 double bond in synthetic schemes involving estratrien-3,17-diols can be achieved through thermal elimination of a 6-hydroxy group.[5]

Biological Activity and Metabolism

The biological activity of Estra-1,3,5(10),7-tetraene-3,17α-diol is intrinsically linked to its metabolism from equilin and its interactions with estrogen receptors.

Metabolism of Equilin

Equilin is metabolized in the liver and other tissues into 17α- and 17β-dihydroequilin.[4] This conversion is a critical step in the bioactivation of equilin. The metabolic clearance rate of equilin is high, and it is rapidly converted to its metabolites.[6] A key metabolic process for equine estrogens like equilin is 4-hydroxylation, which contrasts with the primary 2-hydroxylation of endogenous human estrogens.[7] This alternative metabolic pathway can lead to the formation of reactive quinone species, a subject of ongoing research into the long-term effects of hormone replacement therapy.[7]

Caption: Metabolic conversion of equilin.

Interaction with Estrogen Receptors

Estra-1,3,5(10),7-tetraene-3,17α-diol, as an estrogen, is expected to exert its biological effects through binding to estrogen receptors (ERs), primarily ERα and ERβ. The 17α-epimer of estradiol has a significantly lower binding affinity for the classical estrogen receptors compared to the 17β-isomer.[3] However, some studies suggest that 17α-estradiol may be the predominant endogenous ligand for the brain-expressed ER-X.[3] The unique B-ring unsaturation of equilin and its metabolites may also contribute to differential receptor binding and tissue-specific effects.[8]

Physiological Effects

The physiological effects of Estra-1,3,5(10),7-tetraene-3,17α-diol are likely a component of the broader effects observed with conjugated equine estrogens. These include influences on the cardiovascular system, bone density, and neuronal function. For instance, equilin has been shown to have vasodilator effects that are independent of the endothelium.[8] It has also been demonstrated to promote the growth of cortical neurons.[9] However, some research suggests that equilin may increase monocyte-endothelial adhesion through NF-κB signaling, an effect not observed with 17β-estradiol.[10] The specific contribution of the 17α-diol metabolite to these diverse effects warrants further investigation.

Experimental Protocol: In Vitro Assessment of Estrogenic Activity

To evaluate the estrogenic activity of Estra-1,3,5(10),7-tetraene-3,17α-diol, a common in vitro method is the estrogen receptor competitive binding assay. This protocol provides a framework for such an experiment.

Objective

To determine the relative binding affinity of Estra-1,3,5(10),7-tetraene-3,17α-diol for the estrogen receptor alpha (ERα) compared to a known ligand, such as 17β-estradiol.

Materials

-

Recombinant human ERα

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Estra-1,3,5(10),7-tetraene-3,17α-diol (test compound)

-

17β-estradiol (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound, Estra-1,3,5(10),7-tetraene-3,17α-diol, and the unlabeled 17β-estradiol in the assay buffer.

-

Prepare a solution of [3H]-17β-estradiol at a concentration near its Kd for ERα.

-

Prepare a solution of recombinant human ERα in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the ERα solution, and the [3H]-17β-estradiol to each well.

-

Add the serially diluted test compound or unlabeled 17β-estradiol to the respective wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound [3H]-17β-estradiol from the free radioligand. This can be achieved using methods like dextran-coated charcoal adsorption or filtration through a glass fiber filter.

-

-

Quantification:

-

Add a scintillation cocktail to the samples containing the bound radioligand.

-

Measure the radioactivity in each sample using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound and the unlabeled 17β-estradiol.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both the test compound and 17β-estradiol.

-

The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

-

Caption: Workflow for an in vitro estrogen receptor binding assay.

Conclusion

Estra-1,3,5(10),7-tetraene-3,17α-diol is a unique equine estrogen with a distinct chemical structure that influences its biological activity. As a primary metabolite of equilin, its study is crucial for a comprehensive understanding of the pharmacology of conjugated equine estrogens. While it is considered a weaker estrogen compared to its 17β-counterparts, its specific metabolic pathways and potential for tissue-selective actions highlight the need for further research. This guide provides a foundational understanding for scientists and researchers dedicated to advancing the fields of endocrinology and drug development.

References

- Steraloids Inc. 1,3,5(10)

- Wikipedia. Equilin.

- PubChem. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-.

- PubChem. Estra-1,3,5(10)-triene-3,17-diol.

- ResearchGate. Synthesis of C7-Substituted Estra-1,3,5(10),6-Tetraen-3,17 β-Diols.

- LGC Standards. Estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-Estradiol; 17-epi-Estradiol).

- Home Sunshine Pharma. Estra-1,3,5(10)-triene-3,17-diol,7-[9-[(4,4,5,5,5-pentafluoropentyl)

- NIH. Synthesis and Discovery of Estra-1,3,5(10),6,8-pentaene-2,16α-diol.

- PubMed. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone.

- PubMed Central.

- Wikipedia. 17α-Estradiol.

- PubMed. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men.

- DrugBank. 17α-estradiol.

- PubMed Central. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry.

- PubMed. Comparison of the short-term biological effects of 7alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)-nonyl]estra-1,3,5,(10)-triene-3,17beta-diol (Faslodex) versus tamoxifen in postmenopausal women with primary breast cancer.

- Alzheimer's Drug Discovery Found

- ResearchGate. Estra-1, 3, 5(10) - triene-3, 17 β-diol protects mitochondria against Cu-ascorbate induced oxidative damage in in vitro system: A novel therapeutic approach.

- NIH. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling.

- PubMed.

- Wikipedia.

- PubChem. Estra-1,3,5(10)-trien-17-ol.

- American Chemical Society. Equilenin.

- PubMed. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism.

- PubMed.

- ChemBK. estra-1,3,5(10)

Sources

- 1. acs.org [acs.org]

- 2. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)- | C18H24O2 | CID 6432565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 4. Equilin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of 7-dehydro-17α-estradiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-dehydro-17α-estradiol is a fascinating, yet understudied, sterol. It stands at the intersection of two biologically crucial molecular families: the 7-dehydrosterols, precursors to vitamin D, and the estrogens, pivotal regulators of physiology. This guide synthesizes current knowledge on related compounds to build a comprehensive picture of the potential biological significance of 7-dehydro-17α-estradiol. We will explore its hypothetical biosynthesis, its likely molecular mechanisms of action, and its promising therapeutic potential in neuroprotection, metabolic disease, and inflammation. This document serves as a foundational resource, providing both theoretical frameworks and practical experimental designs to catalyze future research into this unique molecule.

Introduction: A Molecule of Hybrid Lineage

7-dehydro-17α-estradiol is a C18 steroid, an epimer of the more common 17β-estradiol, distinguished by a double bond between carbons 7 and 8 in the B-ring of the steroid nucleus. This C7-C8 double bond is the defining feature of 7-dehydrosterols, the most famous of which is 7-dehydrocholesterol (7-DHC), the direct precursor to vitamin D3.[1][2] The 17α-hydroxyl configuration renders it a stereoisomer of the potent estrogen, 17β-estradiol, and aligns it with 17α-estradiol, a compound increasingly recognized for its unique, non-feminizing biological activities.[3][4][5][6]

The biological importance of 7-dehydro-17α-estradiol, therefore, likely derives from this hybrid nature:

-

As a 7-dehydrosterol: It has the potential for photochemical transformation upon exposure to UVB radiation, analogous to the conversion of 7-DHC to vitamin D3.[1][2][7]

-

As a 17α-estradiol analog: It is predicted to interact with estrogen receptors (ERs), potentially exhibiting a distinct signaling profile from its 17β counterpart, offering therapeutic benefits without the associated feminizing effects.[6][8]

This guide will deconstruct these possibilities, offering a logical framework for investigating its role in cellular and systemic physiology.

Hypothetical Biosynthesis and Metabolism

While the endogenous presence of 7-dehydro-17α-estradiol in mammals has not been definitively established, its synthesis can be postulated based on known steroidogenic pathways. Steroidogenesis begins with cholesterol, and the introduction of a C7-C8 double bond is a key step in several sterol biosynthetic pathways.[9][10][11]

The enzyme 7-dehydrocholesterol reductase (DHCR7) is responsible for the final step in cholesterol biosynthesis, reducing the C7-C8 double bond of 7-DHC.[12][13] A deficiency or inhibition of DHCR7 leads to an accumulation of 7-DHC.[13][14][15] It is plausible that other endogenous steroids could exist in a 7-dehydro form if their precursors are substrates for the enzymes that create the C7-C8 double bond, and if they (or their precursors) are poor substrates for DHCR7.

A potential biosynthetic pathway could diverge from the main estrogen synthesis route, starting from a 7-dehydro precursor.

Metabolically, estradiol and its derivatives are typically inactivated through glucuronidation or sulfation in the liver, followed by renal excretion. It is reasonable to assume 7-dehydro-17α-estradiol follows a similar metabolic fate.

Biological Functions and Mechanisms of Action

The biological significance of 7-dehydro-17α-estradiol can be inferred from the extensive research on its close analog, 17α-estradiol.

Interaction with Estrogen Receptors

The primary mechanism of action for estrogens is binding to and activating estrogen receptors α (ERα) and β (ERβ). 17α-estradiol is considered a weak or inactive estrogen because it has a much lower binding affinity for ERs compared to 17β-estradiol.[3] However, recent studies demonstrate that many of the beneficial effects of 17α-estradiol are indeed mediated through ERα.[6]

It has been shown that 17α-estradiol can elicit similar genomic binding and transcriptional activation through ERα as its more potent isomer, suggesting that its unique effects may stem from differential cofactor recruitment or downstream signaling events.[6] 7-dehydro-17α-estradiol is hypothesized to act similarly, functioning as a selective ERα modulator. This could provide a mechanism to harness the therapeutic benefits of ERα activation in tissues like the brain and liver while avoiding potent feminizing effects in reproductive tissues.

Neuroprotective and Anti-inflammatory Effects

17α-estradiol has demonstrated sex-specific, beneficial effects on neuroinflammation.[4] In aged male mice, it reduces age-associated gliosis, a hallmark of neuroinflammation, in a manner that is partially dependent on the gonadal environment.[4] This suggests a potential therapeutic role in age-related cognitive decline and neurodegenerative diseases. The male-specific effects of 17α-estradiol on neuroinflammation correlate with an increase in hypothalamic ERα expression.[4] Given its structural similarity, 7-dehydro-17α-estradiol is a prime candidate for investigation as a neuroprotective agent.

Metabolic Regulation

One of the most well-documented effects of 17α-estradiol is its ability to improve metabolic health and extend lifespan in male mice.[6][8] Its benefits include:

-

Prevention of age-related body mass increase and visceral adiposity.[8]

-

Improved insulin sensitivity and lower fasting glucose.[8]

-

Reduction in liver triglycerides and overall improvement in liver pathology.[8][16]

These effects are similar to those seen with caloric restriction and involve the modulation of key metabolic signaling pathways like AMPK and mTOR.[8] Crucially, these metabolic benefits have been shown to be entirely dependent on ERα.[6] This positions 7-dehydro-17α-estradiol as a potential therapeutic for metabolic syndrome, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).

Antifibrotic Activity

Recent research has shown that 17α-estradiol can attenuate liver fibrosis in male mice.[5] It appears to work by suppressing the activation of hepatic stellate cells (HSCs) and enhancing the degradation of collagen, the primary component of fibrotic scar tissue.[5] This is associated with increased activity of matrix metalloproteinase 2 (MMP2) and suppression of transforming growth factor β1 (TGF-β1), a key pro-fibrotic cytokine.[5] This novel activity further broadens the therapeutic potential of 17α-estradiol and its derivatives.

Photochemical Potential

The C7-C8 double bond in 7-dehydro-17α-estradiol is a chromophore that absorbs UVB light. In 7-dehydrocholesterol, this absorption leads to the opening of the B-ring to form pre-vitamin D3, which then thermally isomerizes to vitamin D3.[2] It is highly probable that 7-dehydro-17α-estradiol undergoes a similar photochemical reaction.

The resulting product, a secosteroid (a steroid with a broken ring), would be structurally novel and could possess unique biological activities. This opens up intriguing possibilities in photomedicine and dermatology, where targeted UVB exposure could convert a topically applied precursor into a locally active therapeutic agent.

Potential Therapeutic Applications

Based on its predicted biological activities, 7-dehydro-17α-estradiol represents a promising lead compound for several therapeutic areas:

| Therapeutic Area | Potential Application | Underlying Rationale |

| Gerontology | Healthy Aging, Lifespan Extension | Mimics the lifespan-extending, non-feminizing effects of 17α-estradiol in male rodents.[6][8] |

| Metabolic Disease | Obesity, Type 2 Diabetes, NAFLD | ERα-dependent improvement of insulin sensitivity, reduction of adiposity, and attenuation of liver fibrosis.[5][8][16] |

| Neurology | Alzheimer's, Parkinson's, Age-related Cognitive Decline | Potent anti-inflammatory and neuroprotective effects observed with 17α-estradiol.[4] |

| Hepatology | Liver Fibrosis, Cirrhosis | Direct antifibrotic effects by modulating collagen turnover.[5] |

| Dermatology | Photoprotection, Topical Treatments | Potential for UVB-mediated conversion to a novel, locally active secosteroid. |

Key Experimental Protocols

Advancing the study of 7-dehydro-17α-estradiol requires robust and validated experimental methodologies.

Protocol: Chemical Synthesis of Estradiol Derivatives

The synthesis of 17α-substituted estradiol derivatives often starts from estrone or ethynylestradiol.[17][18] A general strategy for producing a 17α-epimer involves the reduction of a 17-keto group.

Objective: To synthesize 7-dehydro-17α-estradiol from a suitable 7-dehydro-estrone precursor.

Methodology:

-

Starting Material: Obtain or synthesize 7-dehydro-estrone. This can be achieved through multi-step synthesis from commercially available steroid precursors.

-

Reduction Reaction: Dissolve 7-dehydro-estrone in a suitable solvent system (e.g., methanol).

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The use of specific reducing agents can influence the stereoselectivity of the reduction, favoring the 17α-hydroxyl over the 17β.[19]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess reducing agent by carefully adding acetic acid or acetone.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to separate the 17α- and 17β-estradiol isomers.

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: Competitive Radioligand Binding Assay for ERα/ERβ

Objective: To determine the binding affinity (Ki) of 7-dehydro-17α-estradiol for ERα and ERβ.

Methodology:

-

Reagents: Recombinant human ERα and ERβ protein, [³H]17β-estradiol, unlabeled 17β-estradiol (for positive control), and binding buffer.

-

Assay Setup: In a 96-well plate, combine the ER protein, a fixed concentration of [³H]17β-estradiol (e.g., 0.5 nM), and serial dilutions of 7-dehydro-17α-estradiol.[20]

-

Incubation: Incubate the plate for 2-4 hours at 4°C or room temperature to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid filtration over glass fiber filters or using a hydroxylapatite slurry.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: UVB-Mediated Photoconversion Analysis

Objective: To determine if 7-dehydro-17α-estradiol is converted to a new product upon UVB irradiation and to identify that product.

Methodology:

-

Sample Preparation: Prepare a solution of 7-dehydro-17α-estradiol in a UV-transparent solvent like ethanol or a mixture of methanol and n-hexane.[21]

-

UVB Irradiation: Place the solution in a quartz cuvette and expose it to a calibrated UVB light source (peak emission ~290-315 nm).

-

Time Course: Take aliquots of the solution at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analytical Monitoring: Analyze each aliquot using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD).[22] Monitor the disappearance of the 7-dehydro-17α-estradiol peak and the appearance of new peaks.

-

Product Identification: If a new product is formed, scale up the reaction to produce enough material for structural elucidation.

-

Collect the product peak from the HPLC.

-

Analyze the purified product using LC-MS for molecular weight determination and high-resolution NMR for structural confirmation.

Conclusion and Future Directions

7-dehydro-17α-estradiol is a molecule of significant untapped potential. By leveraging the extensive knowledge of its parent compounds, 17α-estradiol and 7-dehydrocholesterol, we can construct a strong hypothesis for its biological significance. It is likely a selective ERα modulator with beneficial, non-feminizing effects on metabolism, neuroinflammation, and fibrosis. Furthermore, its identity as a 7-dehydrosterol introduces a novel photochemical dimension, opening avenues for phototherapeutic applications.

Future research must focus on validating these hypotheses. Key priorities include:

-

Confirming its endogenous existence or establishing it as a novel synthetic entity.

-

Performing detailed pharmacological characterization, including receptor binding profiles and functional cell-based assays.

-

Conducting in vivo studies in relevant animal models of metabolic disease, neurodegeneration, and fibrosis.

-

Elucidating the structure and biological activity of its UVB-induced photoproduct.

The exploration of 7-dehydro-17α-estradiol promises to yield not only a deeper understanding of steroid biology but also potentially a new class of therapeutics for some of the most pressing age-related diseases.

References

-

17α-Estradiol - Alzheimer's Drug Discovery Foundation. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]

-

Poirier, D., & Labrie, C. (1998). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. Steroids, 63(10), 523-531. [Link]

-

Phillis, J. W., & O'Regan, M. H. (1988). The effects of steroids on the cerebral cortex. In D. L. Taylor & N. F. Woods (Eds.), Menstruation, Health, and Illness. Taylor & Francis. [Link]

-

Debarba, L. K., Jayarathne, H. S. M., Miller, R. A., Garratt, M., & Sadagurski, M. (2022). 17-α-Estradiol Has Sex-Specific Effects on Neuroinflammation That Are Partly Reversed by Gonadectomy. The Journals of Gerontology: Series A, 77(1), 66–74. [Link]

-

Prough, R. A., Clark, B. J., & Klinge, C. M. (2005). THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS. Drug Metabolism Reviews, 37(2), 271-292. [Link]

-

Rutkowski, K., Sowa, P., Rutkowska-Talipska, J., Kuryliszyn-Moskal, A., & Rutkowski, R. (2014). The Utilization of Dehydroepiandrosterone as a Sexual Hormone Precursor in Premenopausal and Postmenopausal Women: An Overview. Journal of Clinical Densitometry, 17(4), 437-442. [Link]

-

Stout, M. B., Steyn, F. J., Jurczak, M. J., Camporez, J. P., Zhu, Y., Hawse, J. R., ... & Miller, R. A. (2023). 17α-estradiol, a lifespan-extending compound, attenuates liver fibrosis by modulating collagen turnover rates in male mice. American Journal of Physiology-Endocrinology and Metabolism, 324(2), E127-E138. [Link]

-

de Oliveira, G. A. R., de Almeida, V. A., de Andrade, J. B., & Lopes, W. A. (2021). Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil. Redalyc, 44. [Link]

-

Hampl, R., Hill, M., & Starka, L. (2001). 7-Hydroxydehydroepiandrosterone--a natural antiglucocorticoid and a candidate for steroid replacement therapy?. Physiological research, 50(1), 13-21. [Link]

-

Mann, A. P., et al. (2020). 17α-Estradiol improves liver disease pathology in male mice in an ERα-dependent manner. Aging Cell, 19(11), e13251. [Link]

-

Alves, M. G., et al. (2018). Modulation of human Sertoli cells metabolism by precursors of androgen synthesis: new insights on the role of dehydroepiandrosterone and 7-oxo-dehydroepiandrosterone. Reproductive Biology and Endocrinology, 16(1), 1-12. [Link]

-

Mann, A. P., et al. (2020). Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α. eLife, 9, e60839. [Link]

-

Progesterone - Wikipedia. (n.d.). Wikipedia. [Link]

-

Monsefi, M., et al. (2024). Impact of Cadmium Toxicity on Testicular Function: Risk of Male Infertility. Life, 14(2), 249. [Link]

-

The Prohibited List. (2019). World Anti Doping Agency. [Link]

-

Estrogen biosynthesis Pathway Map. (n.d.). Bio-Rad. [Link]

-

Wang, Y., et al. (2024). Regulatory Mechanism of DHCR7 Gene Expression by Estrogen in Chicken Granulosa Cells of Pre-Hierarchical Follicles. International Journal of Molecular Sciences, 25(9), 5005. [Link]

-

Hamilton, K. L., et al. (2021). The Role of 17β-Estradiol and Estrogen Receptors in Regulation of Ca2+ Channels and Mitochondrial Function in Cardiomyocytes. Frontiers in Endocrinology, 12, 689662. [Link]

-

Poirier, D., et al. (2005). Chemical synthesis and evaluation of 17α-alkylated derivatives of estradiol as inhibitors of steroid sulfatase. Journal of medicinal chemistry, 48(16), 5243-5256. [Link]

-

Shinkyo, R., et al. (2011). Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS. Journal of lipid research, 52(7), 1421-1428. [Link]

-

Lehmann, B., et al. (2001). UVB-induced conversion of 7-dehydrocholesterol to 1alpha,25-dihydroxyvitamin D3 in an in vitro human skin equivalent model. The Journal of investigative dermatology, 117(5), 1179-1185. [Link]

-

Couse, J. F., et al. (2011). The Intraovarian Actions of Estrogen Receptor-α (ERα) are Necessary to Repress the Formation of Morphological and Functional Leydig-like Cells in the Female Gonad. Endocrinology, 152(7), 2883-2894. [Link]

-

Qiu, W., et al. (2014). Reductive 17beta-hydroxysteroid Dehydrogenases Which Synthesize Estradiol and Inactivate Dihydrotestosterone Constitute Major and Concerted Players in ER+ Breast Cancer Cells. The Journal of steroid biochemistry and molecular biology, 145, 10-18. [Link]

- Process for the preparation of estradiol and its derivatives. (2012).

- Photochemical process for the manufacture of previtamin D. (2010).

-

Shaughnessy, M. P., et al. (2021). Sterol Biosynthesis Inhibition in Pregnant Women Taking Prescription Medications. ACS Pharmacology & Translational Science, 4(2), 652-658. [Link]

-

Steroid Hormones and Other Lipid Molecules Involved in Human Reproduction. (2019). ScienceDirect. [Link]

-

Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. (2021). University of Jena. [Link]

-

DHCR7 - 7-dehydrocholesterol reductase. (n.d.). WikiGenes. [Link]

-

From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices. (2024). ResearchGate. [Link]

-

Rath, N. P., et al. (2020). Synthesis and evaluation of 17α-triazolyl and 9α-cyano derivatives of estradiol. Bioorganic & medicinal chemistry, 28(19), 115670. [Link]

-

7-Dehydrocholesterol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Porter, F. D. (2008). Role of a Disordered Steroid Metabolome in the Elucidation of Sterol and Steroid Biosynthesis. Lipids, 43(8), 675-683. [Link]

-

17β-estradiol [Ligand Id: 1013] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Determination of 17α-Estradiol and 17β-Estradiol in Urine by High Performance Liquid Chromatography with Pre-column Derivatization. (2007). ResearchGate. [Link]

-

UVB-Induced Conversion of 7-Dehydrocholesterol to Pre-Vitamin D3. (2023). International Journal of Advanced Research in Innovative Ideas and Education, 9(4). [Link]

-

Endogenous Steroids Analysis in Plasma by LC/MS. (2014). Agilent. [Link]

Sources

- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 2. ijariie.com [ijariie.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 17-α-Estradiol Has Sex-Specific Effects on Neuroinflammation That Are Partly Reversed by Gonadectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 17α-estradiol, a lifespan-extending compound, attenuates liver fibrosis by modulating collagen turnover rates in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α | eLife [elifesciences.org]

- 7. UVB-induced conversion of 7-dehydrocholesterol to 1alpha,25-dihydroxyvitamin D3 in an in vitro human skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Role of a Disordered Steroid Metabolome in the Elucidation of Sterol and Steroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulatory Mechanism of DHCR7 Gene Expression by Estrogen in Chicken Granulosa Cells of Pre-Hierarchical Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WikiGenes - DHCR7 - 7-dehydrocholesterol reductase [wikigenes.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical synthesis and evaluation of 17α-alkylated derivatives of estradiol as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]

- 20. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 21. CN101663269A - Photochemical process for the manufacture of previtamin D - Google Patents [patents.google.com]

- 22. Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil [redalyc.org]

A Technical Guide to the Estrogen Receptor Binding Affinity of Estra-1,3,5(10),7-tetraene-3,17alpha-diol

This document provides an in-depth analysis of the estrogen receptor (ER) binding affinity of Estra-1,3,5(10),7-tetraene-3,17alpha-diol. Given the specialized nature of this compound, this guide synthesizes information from foundational principles of steroid-receptor interactions and data from structurally related analogs to build a comprehensive profile. We will explore the molecular determinants of binding, established methodologies for affinity determination, and the implications of these characteristics for research and development.

Introduction: The Significance of Estrogen Receptor Affinity

The biological actions of estrogens are mediated primarily through their interaction with two principal estrogen receptor subtypes, ERα and ERβ. These receptors function as ligand-activated transcription factors, modulating gene expression in a wide array of physiological processes, including reproductive health, bone maintenance, and cardiovascular function.[1] The affinity with which a ligand binds to these receptors is a critical determinant of its potency and potential therapeutic or disruptive effect. A high-affinity ligand can elicit a biological response at low concentrations, whereas a low-affinity ligand may require significantly higher concentrations or be effectively inactive.

This compound is a unique steroidal compound characterized by an unsaturated B-ring, similar to equine estrogens like equilin, and a 17-alpha hydroxyl group, an epimer of the highly potent endogenous estrogen, 17β-estradiol. Understanding its binding profile is essential for predicting its biological activity and potential applications in pharmacology.

Section 1: The Estrogen Receptor Signaling Pathway

Upon entering a target cell, an estrogenic ligand binds to the Ligand Binding Domain (LBD) of an estrogen receptor, which typically resides in the cytoplasm or nucleus in a complex with heat shock proteins (HSPs). Ligand binding induces a critical conformational change in the receptor, causing the dissociation of HSPs and promoting receptor dimerization.[2] This activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits a cascade of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and the subsequent physiological response.

Section 2: Methodologies for Binding Affinity Determination

Several robust methods exist to quantify the binding affinity of a compound for estrogen receptors. These techniques are crucial for characterizing novel ligands and screening for endocrine-disrupting chemicals.

Radioligand Competitive Binding Assay

This is the gold-standard method for determining binding affinity.[3][4] It measures the ability of a test compound (the "competitor") to displace a high-affinity radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (Inhibitory Concentration 50%). This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.

Step-by-Step Protocol: Competitive Binding Assay

-

Receptor Preparation:

-

Causality: A source of estrogen receptors is required. This can be a cytosolic fraction from estrogen-sensitive tissues (e.g., rat uteri) or, for higher purity and subtype specificity, recombinant human ERα or ERβ protein expressed in a suitable system (e.g., insect or bacterial cells).[4][5] Recombinant receptors eliminate confounding variables from other cellular proteins.

-

-

Assay Setup:

-

In a series of tubes, add a constant concentration of the ER preparation and a constant concentration of the radiolabeled ligand (e.g., [³H]-17β-estradiol, typically at a concentration near its Kd value).

-

Add increasing concentrations of the unlabeled test compound (this compound) to the tubes. A wide concentration range (e.g., six orders of magnitude) is essential to generate a full competition curve.[4]

-

Controls: Include tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of an unlabeled high-affinity ligand like diethylstilbestrol).

-

-

Incubation:

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.[3]

-

Causality: Low temperatures help maintain receptor stability, while the extended incubation ensures that the competition between the labeled and unlabeled ligands has reached a steady state.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) or dextran-coated charcoal (DCC) adsorption, which binds the free radioligand, allowing the receptor-ligand complexes to be collected by centrifugation.

-

Causality: This step must be performed quickly and at a low temperature to prevent dissociation of the ligand from the receptor, which would skew the results.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Subtract the non-specific binding from all measurements to determine the specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[6]

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Alternative Methodologies

-

Fluorescence Polarization (FP): This method uses a fluorescently labeled estrogen derivative. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low light polarization. When bound to the large receptor protein, its tumbling slows dramatically, increasing the polarization.[7][8] A competitive assay can be designed where the test compound displaces the fluorescent ligand, causing a measurable decrease in polarization.[9]

-

Surface Plasmon Resonance (SPR): SPR is a label-free technology that measures binding events in real-time.[10] The receptor is immobilized on a sensor chip, and a solution containing the test ligand flows over the surface. Binding causes a change in the refractive index at the surface, which is detected by the instrument. This method provides detailed kinetic data, including association (on-rate) and dissociation (off-rate) constants.

Section 3: Structural Analysis and Predicted Binding Affinity

Direct experimental data on the binding affinity of this compound is not widely available in published literature. However, we can predict its binding characteristics by analyzing its key structural features in comparison to well-studied analogs.

-

The 17α-Hydroxyl Group: The stereochemistry of the hydroxyl group at the C17 position is a critical determinant of binding affinity. The natural, high-affinity ligand 17β-estradiol has this group in the beta position. Its epimer, 17α-estradiol, consistently demonstrates significantly lower binding affinity for both ERα and ERβ.[11] This is because the 17β-hydroxyl group forms a crucial hydrogen bond with the receptor's ligand-binding pocket, an interaction that is sterically hindered for the 17α-epimer.

-

The Unsaturated B-Ring (C7=C8): The additional double bond in the B-ring makes the molecule more planar and rigid compared to the saturated B-ring of estradiol. This feature is shared with the equine estrogen, equilin. Equilin itself has a lower binding affinity for ERα (about 13% of estradiol) but a relatively higher affinity for ERβ (about 49% of estradiol).[12] This suggests that modifications in the B-ring can introduce a degree of receptor subtype selectivity.

Prediction: Based on these structural components, this compound is predicted to be a low-affinity ligand for both ERα and ERβ. The unfavorable 17α-hydroxyl configuration will likely be the dominant factor reducing its overall binding potency, placing it well below that of 17β-estradiol and likely even below 17α-estradiol. The unsaturated B-ring may confer some minor selectivity, but the primary characteristic is expected to be weak binding.

Section 4: Comparative Binding Affinity Data

To contextualize the predicted affinity of this compound, the following table summarizes the reported binding affinities of its key structural analogs. The Relative Binding Affinity (RBA) is typically calculated with 17β-estradiol set to 100%.

| Compound | ER Subtype | Binding Affinity Metric (RBA %) | Source |

| 17β-Estradiol (Benchmark) | ERα | 100% | [3] |

| ERβ | 100% | [11] | |

| 17α-Estradiol | ERα | 3.1% | [3] |

| ERβ | ~10% (relative to 17β-E2) | [11] | |

| Equilin | ERα | ~13% | [12] |

| ERβ | ~49% | [12] | |

| This compound | ERα / ERβ | Not Reported (Predicted to be <3%) | N/A |

Section 5: Implications for Drug Development and Research

The predicted low binding affinity of this compound has significant implications:

-

Low Potency: As a standalone agent, it is unlikely to be a potent estrogen receptor agonist or antagonist. A high concentration would be required to occupy a significant fraction of receptors and elicit a biological response.

-

Precursor/Metabolite Potential: Its primary relevance may be as a chemical intermediate in the synthesis of more potent, structurally related compounds.[13] Alternatively, if it is a metabolite of a more active parent drug, its low affinity would suggest it represents a deactivation pathway.

-

Tool for SAR Studies: For researchers investigating structure-activity relationships (SAR), this compound serves as a useful data point. Comparing its (empirically determined) affinity to that of 17α-estradiol and 17β-dihydroequilin would help to precisely quantify the combined energetic penalty of the 17α-hydroxyl group and the unsaturated B-ring.

-

Selectivity Exploration: While overall affinity is predicted to be low, the B-ring unsaturation, as seen with equilin, could introduce a degree of ERβ selectivity.[12] If this selectivity is pronounced (e.g., a significantly higher affinity for ERβ over ERα, even if both are weak), it could serve as a starting scaffold for designing more potent and selective ERβ modulators.

Conclusion

This compound represents an interesting case study in steroid-receptor interactions. While direct binding data is scarce, a detailed analysis of its molecular structure allows for a strong, evidence-based prediction of its behavior. The presence of the 17α-hydroxyl group is the dominant feature, strongly suggesting a low binding affinity for both ERα and ERβ. The additional C7-C8 double bond in the B-ring further modifies its profile, potentially introducing subtle receptor subtype selectivity.

For drug development professionals and researchers, this compound is unlikely to be a potent, direct-acting estrogenic agent. Its value lies in its role as a potential synthetic precursor and as a tool for dissecting the complex structure-activity relationships that govern ligand recognition by estrogen receptors. Empirical validation of its binding affinity using the robust methodologies outlined in this guide is a necessary next step to confirm these predictions and fully characterize its place within the vast landscape of estrogenic molecules.

References

-

BMB Reports. (n.d.). Fluorescence-based techniques for investigating estrogen receptor dynamics. Retrieved from [Link]

-

Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. [Link]

-

Peterson, J. T., & J. A. Katzenellenbogen. (2012). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology, 39(1), 51-58. [Link]

-

Rich, R. L., & Myszka, D. G. (2002). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences, 99(14), 9120–9125. [Link]

-

National Center for Biotechnology Information. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. PubChem Compound Database. Retrieved from [Link]

-

Ohno, K., Fukushima, T., Santa, T., Waizumi, N., Tokuyama, H., Maeda, M., & Imai, K. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical Chemistry, 74(17), 4391–4396. [Link]

-

Madduri, A. V., & Wuest, F. (2012). Synthesis of C7-Substituted Estra-1,3,5(10),6-Tetraen-3,17 β-Diols. ResearchGate. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Estrogen Receptor Binding Assay. U.S. Department of Health and Human Services. Retrieved from [Link]

-

Sunshine Pharma. (n.d.). Estra-1,3,5(10)-triene-3,17-diol,7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]-,17-acetate,(7a,17b)- CAS 875573-69-6. Retrieved from [Link]

-

Roy, A., Jana, S., Zhong, Y., Frieman, M., Fox, J. M., Albrecht, R. A., ... & Njardarson, J. T. (2019). Synthesis and Discovery of Estra-1,3,5(10),6,8-pentaene-2,16α-diol. ACS Medicinal Chemistry Letters, 10(9), 1275-1281. [Link]

-

National Center for Biotechnology Information. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-. PubChem Compound Database. Retrieved from [Link]

-

Wang, J., Wei, D., Zhang, Y., & Liu, Y. (2018). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism. Talanta, 194, 746-753. [Link]

-

Lin, A. H., Li, R. W., Ho, E. Y., Leung, G. P., Leung, S. W., Vanhoutte, P. M., & Man, R. Y. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197. [Link]

-

ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Usami, M., Mitsunaga, K., & Ohno, Y. (2002). Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. The Journal of Steroid Biochemistry and Molecular Biology, 81(1), 47-55. [Link]

-

Wikipedia. (n.d.). Equilin. Retrieved from [Link]

-

Weihua, Z., Saji, S., Mäkinen, S., Cheng, G., Jensen, E. V., Warner, M., & Gustafsson, J. Å. (2003). 5alpha-Androstane-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats. Endocrinology, 144(10), 4524-4532. [Link]

-

Lin, A. H. Y., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS ONE. [Link]

-

Delfosse, V., et al. (2014). Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. Journal of Biological Chemistry. [Link]

-

ACS Publications. (n.d.). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry. Retrieved from [Link]

-

Rich, R. L., & Myszka, D. G. (2002). Kinetic analysis of estrogen receptor/ligand interactions. PNAS. [Link]

-

ResearchGate. (n.d.). Radioligand binding assay for estrogen receptor (ER). Retrieved from [Link]

-

ACS Publications. (n.d.). Surface Plasmon Resonance Study of Cooperative Interactions of Estrogen Receptor α and Transcriptional Factor Sp1 with Composite DNA Elements. Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 3β-Androstanediol. Retrieved from [Link]

-

Robertson, J. F., Nicholson, R. I., Bundred, N. J., Anderson, E., Gee, J. M., Francis, A., ... & Dowsett, M. (2001). Comparison of the short-term biological effects of 7alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)-nonyl]estra-1,3,5,(10)-triene-3,17beta-diol (Faslodex) versus tamoxifen in postmenopausal women with primary breast cancer. Cancer Research, 61(18), 6739-6746. [Link]

-

LaPensee, E. W., Nwachukwu, J. C., Droog, M., Tovar-Spinoza, Z., Benita, Y., Rangarajan, E., ... & Ben-Josef, E. (2008). The androgen metabolite 5α-androstane-3β,17β-diol (3βAdiol) induces breast cancer growth via estrogen receptor. Endocrine-Related Cancer, 15(2), 527-540. [Link]

-

Toran-Allerand, C. D., Tinnikov, A. A., Singh, R. J., & Nethrapalli, I. S. (2005). 17alpha-estradiol: a brain-active estrogen?. Endocrinology, 146(9), 3843–3850. [Link]

-

ResearchGate. (n.d.). Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. Retrieved from [Link]

-

ResearchGate. (n.d.). Estra-1, 3, 5(10) - triene-3, 17 β-diol protects mitochondria against Cu-ascorbate induced oxidative damage in in vitro system: A novel therapeutic approach. Retrieved from [Link]

-

ResearchGate. (n.d.). In silico and in vivo analysis of binding affinity of estrogens with estrogen receptor alpha in Channa punctatus (Bloch). Retrieved from [Link]

-

Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870. [Link]

-

ResearchGate. (n.d.). 5α-Androstane-3β,17β-diol (3β-diol), an estrogenic metabolite of 5α-dihydrotestosterone, is a potent modulator of estrogen receptor ERβ expression in the ventral prostrate of adult rats. Retrieved from [Link]

-

ScienceDirect. (n.d.). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism. Retrieved from [Link]

Sources

- 1. Equilin|Estrogen Receptor Agonist|CAS 474-86-2 [benchchem.com]

- 2. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]

- 3. academic.oup.com [academic.oup.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Equilin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of Estra-1,3,5(10),7-tetraene-3,17alpha-diol

This guide provides a comprehensive technical overview of the anticipated in vivo pharmacokinetic profile of Estra-1,3,5(10),7-tetraene-3,17alpha-diol. Given the current scarcity of direct research on this specific molecule, this document synthesizes information from structurally related equine estrogens, namely equilin and equilenin, to construct a predictive pharmacokinetic model. It is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating preclinical investigations.

Introduction: Unveiling a Unique Estrogenic Compound

This compound is a unique steroid belonging to the family of equine estrogens. These estrogens, found in the urine of pregnant mares, are notable for the unsaturation in their B-ring, a feature that distinguishes them from human estrogens like estradiol. This structural peculiarity is believed to influence their metabolic fate and biological activity. The biosynthesis of equilin and equilenin, closely related compounds, follows a pathway distinct from that of estrone and estradiol and appears to be independent of cholesterol.[1][2] Understanding the in vivo behavior of this compound is crucial for assessing its therapeutic potential and safety profile.

A Hypothesized Pharmacokinetic Profile: Extrapolation from Structural Analogs

In the absence of direct in vivo data for this compound, we can formulate a hypothesis based on the well-documented pharmacokinetics of equilin.

Absorption

Following oral administration, we can anticipate that this compound, similar to other estrogens, will be absorbed from the gastrointestinal tract. However, like estradiol, it is likely to undergo significant first-pass metabolism in the gut wall and liver. This would primarily involve sulfation and glucuronidation, leading to a lower bioavailability of the unconjugated, active form.

Distribution

Once in systemic circulation, this compound is expected to bind to plasma proteins, primarily albumin, and to a lesser extent, sex hormone-binding globulin (SHBG). The extent of protein binding will be a key determinant of its volume of distribution and the fraction of unbound drug available to exert its biological effects.

Metabolism: A Journey of Transformation

The metabolism of this compound is predicted to be extensive and a critical factor in its overall pharmacokinetic and pharmacodynamic profile. Drawing parallels with equilin, several metabolic pathways are plausible:

-

Interconversion: The 17-hydroxyl group is a likely site for oxidation, potentially leading to the formation of the corresponding 17-keto metabolite. Reversible reduction back to the 17-alpha-hydroxy form may also occur.

-

Hydroxylation: Aromatic hydroxylation, particularly at the C2 and C4 positions of the A-ring, is a common metabolic route for estrogens. This would lead to the formation of catechol estrogens.[3] These catechols can be further metabolized through O-methylation by catechol-O-methyltransferase (COMT) or oxidized to form reactive quinones, which have been implicated in the toxic effects of some estrogens.[3]

-

Conjugation: The primary routes of metabolism are expected to be sulfation and glucuronidation of the hydroxyl groups. This process increases water solubility and facilitates excretion. Equilin, for instance, is rapidly metabolized to equilin sulfate.[4] The major metabolite of equilin excreted in urine is equilin sulfate.[5]

-

Reduction: Studies on equilin have shown that its major reduced metabolites are the biologically less active 17α-reduced products.[5]

The following diagram illustrates the hypothesized metabolic pathways:

Caption: Hypothesized metabolic pathways for this compound.

Excretion

The conjugated metabolites of this compound are expected to be primarily eliminated through the kidneys into the urine. A smaller portion may be excreted in the feces via biliary elimination.

A Proposed Protocol for an In Vivo Pharmacokinetic Study in Rodents

To empirically determine the pharmacokinetic profile of this compound, a well-designed in vivo study is essential. The following protocol outlines a standard approach in a rodent model, adhering to guidelines from regulatory bodies like the FDA.[6][7]

Experimental Design

-

Animal Model: Female Sprague-Dawley rats (8-10 weeks old) are a suitable model. Ovariectomized rats can be used to minimize the influence of endogenous estrogens.

-

Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. A minimum of a one-week acclimatization period is recommended.[8]

-

Groups:

-

Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine absolute bioavailability and clearance.

-

Group 2: Oral (PO) administration (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

-

-

Dosing: The compound should be formulated in a suitable vehicle (e.g., a solution of ethanol, propylene glycol, and water).

-

Sample Collection: Serial blood samples (approximately 0.2 mL) should be collected from the tail vein or via another appropriate method at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7] Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma. Plasma samples should be stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.[7]

The following diagram illustrates the experimental workflow:

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Methodology

A sensitive and specific bioanalytical method is crucial for the accurate quantification of this compound and its potential metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[9][10][11][12][13]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method will likely be required to isolate the analytes from the plasma matrix and minimize interference.[11][12]

-

Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) will provide the necessary separation of the parent compound from its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will offer high selectivity and sensitivity for quantification.

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Data Analysis and Modeling

Pharmacokinetic parameters will be determined using non-compartmental analysis of the plasma concentration-time data. Key parameters to be calculated include:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F | Bioavailability (for oral administration) |

Pharmacokinetic modeling, using software such as Phoenix WinNonlin, can be employed to further characterize the absorption, distribution, and elimination processes.

Concluding Remarks and Future Directions

This technical guide provides a foundational, albeit hypothetical, pharmacokinetic profile for this compound based on the known behavior of structurally similar equine estrogens. The proposed in vivo study protocol offers a robust framework for obtaining the empirical data necessary to validate and refine this profile. A thorough understanding of the ADME properties of this unique estrogen is a critical step in its potential development as a therapeutic agent. Future research should focus on conducting the proposed pharmacokinetic studies, identifying the major metabolites, and investigating their biological activities.

References

-

Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method. PubMed.

-

Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men. PubMed.

-

Equilin and equilenin biosynthesis. Stereochemistry of aromatization of 3-hydroxy-3,5,7-androstatrien-17-one by horse placenta. PubMed.

-

Equilin and equilenin biosynthesis. Stereochemistry of aromatization of 3-hydroxy-3,5,7-androstatrien-17-one by horse placenta. Mad Barn.

-

Evidence that a metabolite of equine estrogens, 4-hydroxyequilenin, induces cellular transformation in vitro. PubMed.

-

Pharmacokinetics and Pharmacodynamics of Conjugated Equine Estrogens: Chemistry and Metabolism. Ovid.

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Cancer.gov.

-

In Vivo Metabolism of [3H]Equilin in the Pregnant Mare. Oxford Academic.

-

Development and application of an UHPLC-MS/MS method for the simultaneous determination of 17 steroidal hormones in equine serum. ResearchGate.

-

Guidance for Industry: Population Pharmacokinetics. FDA.

-

New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. Anapharm.

-

Murine Pharmacokinetic Studies. Bio-protocol.

-

Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. NIH.

-

Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA.

-

Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec.

-

Preclinical Regulatory Requirements. Social Science Research Institute.

-

V B. Metabolism and Pharmacokinetic Studies. FDA.

-

Current strategies for quantification of estrogens in clinical research. PMC.

-

Quantification of 17 Endogenous and Exogenous Steroidal Hormones in Equine and Bovine Blood for Doping Control with UHPLC. CORE.

-

FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Advisory Board.

Sources

- 1. Equilin and equilenin biosynthesis. Stereochemistry of aromatization of 3-hydroxy-3,5,7-androstatrien-17-one by horse placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. Evidence that a metabolite of equine estrogens, 4-hydroxyequilenin, induces cellular transformation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 7. fda.gov [fda.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

Introduction: Situating 17α-Dihydroequilin in a Therapeutic Context

An In-Depth Technical Guide to the In Vitro Metabolism and Metabolic Fate of 17α-Dihydroequilin

17α-Dihydroequilin is a naturally occurring steroidal estrogen found in horses.[1] It is a significant constituent of Conjugated Equine Estrogens (CEE), a widely prescribed medication for estrogen replacement therapy in postmenopausal women, marketed under brand names like Premarin.[1][2][3][4][5] CEE is a complex mixture of at least 10 estrogen sulfates, with 17α-dihydroequilin sulfate being the third most abundant component, comprising approximately 13.8% of the formulation.[1]

The clinical efficacy and safety profile of CEE are not attributable to a single component but rather to the collective action and metabolic interplay of its constituent estrogens.[2][6] Understanding the metabolic fate of each key component, such as 17α-dihydroequilin, is therefore paramount for drug development professionals. This knowledge allows for a mechanistic understanding of the drug's disposition, potential for drug-drug interactions (DDIs), and the bioactivation pathways that may lead to either therapeutic or toxicological endpoints. This guide provides a technical overview of the principles, experimental systems, and analytical methodologies used to elucidate the in vitro metabolism of 17α-dihydroequilin.

Foundational Principles of Equine Estrogen Metabolism

The biotransformation of steroid hormones is a well-orchestrated process designed to increase their water solubility and facilitate their excretion. This typically occurs via two major phases of metabolism.

-

Phase I Metabolism (Functionalization): This phase involves the introduction or exposure of functional groups (e.g., hydroxyl, -OH) on the steroid scaffold. These reactions are primarily oxidative and are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases. For steroids, key reactions also include reductions and oxidations at specific positions, catalyzed by various dehydrogenases, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs).[7]

-

Phase II Metabolism (Conjugation): Following functionalization, the steroid or its Phase I metabolite is conjugated with an endogenous, polar molecule. This dramatically increases water solubility. Key Phase II enzymes include Sulfotransferases (SULTs), which conjugate a sulfonate group, and UDP-glucuronosyltransferases (UGTs), which add glucuronic acid. For estrogens, sulfation is a particularly prominent pathway, creating a circulating reservoir of estrogen sulfates.[2][3][8]

A unique structural feature of equine estrogens like equilin and its derivatives is the unsaturated B-ring of the steroid nucleus.[5][9] This influences their metabolic profile, for instance, by altering the regioselectivity of CYP-mediated hydroxylation. Unlike endogenous estrogens such as estradiol, which are primarily hydroxylated at the 2-position, equine estrogens show a marked preference for hydroxylation at the 4-position in the A-ring.[2][10] This distinction is critical, as the resulting catechol metabolites can undergo further oxidation to form reactive o-quinones, which have been implicated in cytotoxicity.[10]

In Vitro Experimental Systems: A Practical Guide

Investigating metabolic pathways necessitates robust and reliable model systems. In vitro models are indispensable as they allow for mechanistic studies in a controlled environment, reducing the complexity and ethical concerns associated with in vivo work.

Subcellular Fractions: Human Liver Microsomes (HLM)

Expertise & Experience: Human liver microsomes are vesicular fragments of the endoplasmic reticulum, isolated from hepatocytes. They are the workhorse for studying Phase I metabolism because they contain a high concentration of CYP enzymes, the primary drivers of oxidative drug metabolism.[11][12][13] Their ease of use, commercial availability, and the vast historical dataset for comparison make them the first-line tool for initial metabolic screening and enzyme kinetics.

-

Preparation: Prepare a master mix containing phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), MgCl₂ (3 mM), and the NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase). Pre-warm this mix to 37°C.

-

Initiation: In a microcentrifuge tube, add pooled HLM (final concentration 0.5-1.0 mg/mL) and 17α-dihydroequilin (final concentration typically 1 µM). Pre-incubate for 5 minutes at 37°C.

-

Reaction Start: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-generating system master mix.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix).

-

Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the disappearance of the parent compound and the formation of metabolites.

Caption: Workflow for a typical in vitro metabolism study using human liver microsomes.

Cellular Systems: Cryopreserved Human Hepatocytes

Expertise & Experience: While microsomes are excellent for Phase I, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions (like SULTs and UGTs) and functional transporters. Cryopreserved human hepatocytes represent a more complete and physiologically relevant system.[14] They contain the full complement of metabolic enzymes and cofactors in their natural cellular arrangement, providing an integrated view of metabolism, including the interplay between Phase I and Phase II pathways.[15][16]

-

Thawing: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).

-

Washing: Centrifuge the cells gently (e.g., 100 g for 5 minutes) to pellet them. Discard the supernatant containing cryoprotectant and resuspend the cell pellet in fresh medium. Determine cell viability and density using the trypan blue exclusion method.

-

Incubation: Dilute the cell suspension to the desired final density (e.g., 1 million viable cells/mL) in incubation medium. Add 17α-dihydroequilin (final concentration 1 µM).

-

Sampling: Place the cell suspension in a shaking water bath or incubator at 37°C with 5% CO₂.[17] At designated time points, withdraw aliquots of the suspension.

-

Quenching & Lysis: Immediately quench the reaction by mixing the aliquot with 2-3 volumes of ice-cold acetonitrile containing an internal standard. This both stops enzymatic activity and lyses the cells.

-

Processing: Vortex and centrifuge to pellet cellular debris and precipitated protein.